molecular formula C10H12ClNO2 B1299769 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 41994-51-8

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No. B1299769
CAS RN: 41994-51-8
M. Wt: 213.66 g/mol
InChI Key: FXHCFPUEIDRTMR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine and serves as a core structural element in several peptide-based drugs and biologically active compounds. It is a nonproteinogenic amino acid derivative that has been synthesized through various methods, including traditional reactions like Pictet-Spengler and Bischler-Nepieralski, as well as modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction .

Synthesis Analysis

Several strategies have been developed for the synthesis of Tic and its derivatives. A rapid synthesis method involves the Pictet-Spengler reaction on diiodo- or dibromo-substituted tyrosine, followed by catalytic dehalogenation to achieve high optical purity . Another approach includes the cyclocondensation of mono(triphenyl)phosphonium salt with N-alkoxycarbonyloxamates, followed by cyclopropanation, to produce O- and N-protected derivatives . Additionally, a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions has been used to create novel Tic derivatives . A practical synthesis from dimedone through a Diels–Alder/retro-Diels–Alder process has also been reported .

Molecular Structure Analysis

The molecular structure of Tic derivatives has been analyzed using various techniques, including 2D DQF-COSY and 2D NOESY NMR, to study the rotational isomerism of these bicyclic amino acid derivatives . The derivatives have been characterized by elemental analyses, 1H and 13C NMR spectra, and optical rotation, with some also characterized by X-Ray diffraction .

Chemical Reactions Analysis

Tic derivatives undergo various chemical reactions, including decarboxylation in different solvents to form isoquinoline derivatives . The conversion of carboxylic acids to carboxamides has been facilitated by niobium pentachloride, leading to the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Three-component reactions involving isocyanides have been used to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can be further hydrolyzed to the corresponding carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Tic derivatives have been extensively characterized. The derivatives, including the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative, have been fully characterized by their respective analytical techniques. The intermediate N-chlorocarbonyl derivative and its methyl ester have also been prepared and characterized . The diversity-oriented synthesis approach has allowed for the expansion of Tic derivatives using diethyl acetamidomalonate as a glycine equivalent, with further diversification through Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Derivative Preparation and Characterization

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and its derivatives have been synthesized and fully characterized. These include the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. Their characterization involves elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction for certain derivatives (Jansa, Macháček, & Bertolasi, 2006).

Decarboxylation Studies

Decarboxylation of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been explored in different solvents, leading to the formation of isoquinoline derivatives in moderate yields depending on the solvent used (Tachibana, Matsuo, & Yamada, 1968).

Synthesis of Biologically Active Compounds

The compound has been identified as a core structural element in several peptide-based drugs and biologically active compounds. Different synthetic approaches, including enyne metathesis and Diels-Alder reaction, are used to generate its derivatives (Kotha, Deodhar, & Khedkar, 2014).

Alkylation Studies

Studies on diastereoselective alkylation at the 1-position of phenylalanine-derived precursors have been conducted. This has been used to synthesize enantiomerically pure 1-substituted tetrahydroisoquinolines, important for a group of alkaloids (Huber & Seebach, 1987).

Three-Component Reaction Synthesis

A three-component reaction involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate has been used to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. This synthesis pathway provides access to various derivatives (Schuster, Lázár, & Fülöp, 2010).

Safety And Hazards

While specific safety and hazard information for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride may not be readily available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHCFPUEIDRTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35186-99-3 (Parent)
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518
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DSSTOX Substance ID

DTXSID50962144
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

CAS RN

41994-51-8, 77497-95-1
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
R Liu, L Liu, X Yang, H Fang - Bioorganic Chemistry, 2019 - Elsevier
Bcl-2 family proteins play a vital role for cancer cell in escaping apoptosis, and small-molecule anti-apoptotic Bcl-2 protein inhibitors have been developed as new anticancer therapies. …
Number of citations: 11 www.sciencedirect.com
S Azukizawa, M Kasai, K Takahashi, T Miike… - Chemical and …, 2008 - jstage.jst.go.jp
A novel series of 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and biologically evaluated.(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl) ethoxy]-1, 2…
Number of citations: 31 www.jstage.jst.go.jp
W Ma, HI Mosberg - Letters in Peptide Science, 1999 - Springer
A straightforward approach for the synthesis of several new, aryl-substituted derivatives of the conformationally constrained phenylalanine analogue 1,2,3,4-tetrahydroisoquinoline-3-…
Number of citations: 6 link.springer.com
N Zhou, Y Yan, C Liu, J Hou, W Xu, Y Zhang - Bioorganic & Medicinal …, 2017 - Elsevier
Histone deacetylase inhibitors with desirable pharmacokinetic profiles which can be delivered to solid tumor tissues in large amount might be promising to treat solid tumor effectively. …
Number of citations: 3 www.sciencedirect.com
D Brózda, Ł Koroniak, MD Rozwadowska - Tetrahedron: Asymmetry, 2000 - Elsevier
(1S,2S)-(+)-Thiomicamine was transformed in high yield and with high diastereoselectivity into (3R,4R)-4-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and enantiomerically …
Number of citations: 24 www.sciencedirect.com
LA Hardegger, F Mallet, B Bianchi, C Cai… - … Process Research & …, 2020 - ACS Publications
We present the enantioselective synthesis of sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (EMA401, olodanrigan), an …
Number of citations: 5 pubs.acs.org
SE Gibson, N Guillo, JO Jones, IM Buck… - European journal of …, 2002 - Elsevier
The conformationally constrained analogues of phenylalanine, tetrahydroisoquinoline-3-carboxylic acid (Tic), Sic, Hic and Nic, and the new amino acid Xic have been incorporated into …
Number of citations: 28 www.sciencedirect.com
KB Prasad, GA Swan - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… was removed, and the filtrate was concentrated to half its volume and kept overnight in a refrigerator, giving crystals of 1 : 2 : 3 : 4tetrahydroisoquinoline-3-carboxylic acid hydrochloride, …
Number of citations: 9 pubs.rsc.org
S Hayashi, K Ohashi, S Mihara, E Nakata… - European Journal of …, 2016 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) and N/OFQ peptide (NOP) receptor are expressed and distributed in various regions such as central nervous system (CNS), peripheral nervous system…
Number of citations: 6 www.sciencedirect.com
Y Yuan, SA Zaidi, DL Stevens, KL Scoggins… - Bioorganic & medicinal …, 2015 - Elsevier
A series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues were synthesized and pharmacologically characterized …
Number of citations: 24 www.sciencedirect.com

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